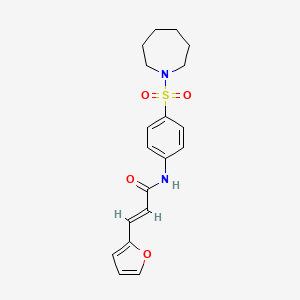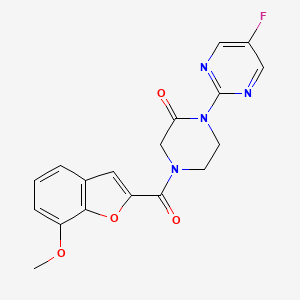
(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(azepan-1-ylsulfonyl)phenyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of SARS Coronavirus Helicase
A related compound, "(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide," has shown potential as an inhibitor against SARS coronavirus helicase. It suppresses the enzymatic activities of the helicase, with IC50 values for ATP hydrolysis and DNA unwinding being 2.09 ± 0.30 µM and 13.2 ± 0.9 µM, respectively. This indicates that derivatives of this compound, including the one you mentioned, might have applications in antiviral research (Jin-Moo Lee et al., 2017).
Supramolecular Chemistry
Another study on a related compound, N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide, focused on its use in supramolecular chemistry. It was employed to create polymeric complexes with copper(II), which were characterized by various spectroscopic methods. These complexes showed potential applications in the field of bioinorganic chemistry, possibly including catalysis and sensor design (A. El-Sonbati et al., 2018).
Protein Fluorescence Quenching Studies
Acrylamide, a core component of the compound , has been extensively used in fluorescence quenching studies to explore the exposure of tryptophanyl residues in proteins. This application is critical in understanding protein structure and dynamics, which has implications in drug design and molecular biology research (M. Eftink & C. Ghiron, 1976).
Thermoresponsive Polymers
Poly(N-isopropyl acrylamide), a polymer derived from acrylamide, demonstrates thermoresponsive behavior and has been studied for potential drug delivery applications. The controlled polymerization of N-isopropylacrylamide, a related compound, at room temperature showcases the versatility of acrylamide derivatives in creating sensitive polymeric materials (A. Convertine et al., 2004).
Mitigation of Food Contaminants
Research has also been conducted on strategies to mitigate the formation of acrylamide and furanic compounds, like furan and 5-hydroxymethylfurfural, in heat-treated foods. These compounds are of concern due to their potential carcinogenicity, and understanding their formation and reduction is crucial for food safety (M. Anese et al., 2013).
Propriétés
IUPAC Name |
(E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(12-9-17-6-5-15-25-17)20-16-7-10-18(11-8-16)26(23,24)21-13-3-1-2-4-14-21/h5-12,15H,1-4,13-14H2,(H,20,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOWWRODRNTER-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)
![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)



![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2984832.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2984839.png)


![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)
